The compound (21E,23E,25E,27E,31E,33E)-20-((2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4,6,8,11,12,16,18,36-octahydroxy-35,37,38-trimethyl-2,14-dioxooxacyclooctatriaconta-21,23,25,27,31,33-hexaene-17-carboxylic acid is a complex organic molecule with significant biological implications. Its extensive structure includes multiple hydroxyl groups and a unique dioxo oxacyclooctatriaconta framework. This compound is classified under the broader category of macrolide antibiotics and is related to nystatin and other antifungal agents.
This compound belongs to the class of macrolide antibiotics, which are known for their efficacy against fungal infections. Its structural complexity and functional groups contribute to its pharmacological properties.
The synthesis of this compound involves multi-step organic reactions that typically include:
The synthesis requires careful control of reaction conditions including temperature, pH, and reaction time to ensure high yields and purity. Techniques such as chromatography are often employed for purification.
The structural representation of the compound reveals:
The InChI Key for this compound is provided for database searches: InChI=1S/C48H76N2O17/c1-39(2)45(56)46(57)47(58)48(59)40(3)41(4)42(5)43(6)44(7)55/h39-48,56-59H,1-38H2/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 .
This compound can undergo various chemical reactions typical for macrolides:
Reactions are often monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure correct product formation.
The mechanism of action for this compound likely involves:
Studies indicate that similar compounds exhibit high efficacy against various fungal strains by targeting their cell membranes and inhibiting essential metabolic pathways .
Relevant data indicates that the melting point ranges significantly depending on purity and form .
This compound is primarily used in:
Research continues into its potential applications in broader therapeutic areas due to its complex structure and biological activity .
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2